1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea
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Overview
Description
1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea is a synthetic organic compound that belongs to the class of ureas This compound is characterized by a cyclohexyl group, a methyl group, and a pyridin-3-yl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexyl isocyanate with 3-aminomethylpyridine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as distillation and crystallization to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1-Cyclohexyl-1-methyl-3-pyridin-3-ylurea can be compared with other similar compounds, such as:
1-Cyclohexyl-3-pyridin-3-ylurea: Lacks the methyl group, which may affect its reactivity and biological activity.
1-Methyl-3-pyridin-3-ylurea: Lacks the cyclohexyl group, which may influence its solubility and interaction with molecular targets.
1-Cyclohexyl-1-methylurea: Lacks the pyridin-3-yl group, which may impact its chemical properties and applications.
Properties
IUPAC Name |
1-cyclohexyl-1-methyl-3-pyridin-3-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-16(12-7-3-2-4-8-12)13(17)15-11-6-5-9-14-10-11/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZBJCZXKJCYBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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